Home > Products > Screening Compounds P102957 > Eniporide hydrochloride
Eniporide hydrochloride -

Eniporide hydrochloride

Catalog Number: EVT-8200987
CAS Number:
Molecular Formula: C14H17ClN4O3S
Molecular Weight: 356.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Eniporide hydrochloride is classified as a sodium-hydrogen exchanger inhibitor. Its primary function is to inhibit the NHE-1 isoform, which plays a critical role in cellular sodium and hydrogen ion transport. The compound is synthesized for research purposes and is not intended for direct patient use . Eniporide is recognized for its potential therapeutic applications in cardiology, particularly in the context of acute myocardial infarction .

Synthesis Analysis

The synthesis of eniporide hydrochloride involves several chemical reactions that yield the final product. The initial synthesis typically starts with the preparation of an acylguanidine intermediate, which is crucial for the activity of NHE inhibitors. The following steps outline the general synthetic pathway:

  1. Formation of Acylguanidine: This step involves reacting guanidine derivatives with acylating agents under controlled conditions to form the acylguanidine backbone.
  2. Hydrochloride Salt Formation: The acylguanidine product is then treated with hydrochloric acid to form eniporide hydrochloride, enhancing its solubility and stability.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity levels suitable for research applications.

Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis .

Molecular Structure Analysis

Eniporide hydrochloride has a complex molecular structure characterized by its acylguanidine moiety. The molecular formula is C17H20ClN3OC_{17}H_{20}ClN_3O with a molecular weight of approximately 319.81 g/mol.

Structural Features

  • Guanidine Group: This functional group is essential for the inhibitory activity against NHE-1.
  • Chloride Ion: The presence of the chloride ion enhances solubility in aqueous environments.
  • Hydrophobic Regions: These regions contribute to the compound's interaction with lipid membranes and proteins.

The three-dimensional conformation of eniporide allows it to effectively bind to the NHE-1 transporter, inhibiting its activity .

Chemical Reactions Analysis

Eniporide hydrochloride participates in several chemical reactions primarily related to its interaction with biological systems:

  1. Inhibition of Sodium-Hydrogen Exchange: Eniporide binds to the NHE-1 transporter, preventing sodium influx and promoting intracellular acidification.
  2. Receptor Binding Studies: Various studies have utilized radiolabeled eniporide to analyze its binding affinity and kinetics at NHE-1 sites in human platelets and cardiac tissues.
  3. Metabolism: Eniporide undergoes metabolic transformations in vivo that may affect its pharmacokinetics and pharmacodynamics.

These reactions are critical for understanding how eniporide exerts its therapeutic effects .

Mechanism of Action

The mechanism of action of eniporide hydrochloride revolves around its ability to inhibit the NHE-1 isoform effectively. By blocking this exchanger, eniporide reduces intracellular sodium levels, which subsequently lowers intracellular calcium concentrations through reduced sodium-calcium exchange activity. This action helps mitigate cellular damage during ischemic events by:

  • Preventing Cellular Swelling: By inhibiting sodium influx, eniporide reduces osmotic pressure within cells.
  • Limiting Reperfusion Injury: It helps maintain cellular homeostasis during reperfusion after ischemic episodes.

Studies have shown that eniporide can significantly limit infarct size in experimental models by modulating these pathways .

Physical and Chemical Properties Analysis

Eniporide hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Highly soluble in water due to the presence of the hydrochloride salt.
  • Melting Point: Specific melting point data may vary but generally falls within a range conducive for pharmaceutical applications.
  • Stability: Stable under normal laboratory conditions but sensitive to moisture and light.

These properties are essential for determining suitable formulations for research applications .

Applications

Eniporide hydrochloride has several scientific applications, particularly in cardiovascular research:

  1. Cardioprotection Studies: Used extensively in preclinical studies to evaluate its efficacy in reducing myocardial damage during ischemia-reperfusion events.
  2. Pharmacological Research: Investigated as a tool compound to understand sodium-hydrogen exchange mechanisms in various cell types.
  3. Clinical Trials: Evaluated in clinical settings for its potential benefits in patients undergoing reperfusion therapy for acute myocardial infarction .

Molecular Mechanisms of NHE-1 Inhibition by Eniporide Hydrochloride

Structural Determinants of Sodium-Hydrogen Exchanger Isoform 1 Binding Affinity and Selectivity

Eniporide hydrochloride (4-isopropyl-3-methylsulfonylbenzoyl guanidine methanesulfonate) belongs to the benzoylguanidine class of sodium-hydrogen exchanger isoform 1 inhibitors, characterized by a distinct pharmacophore that confers high-affinity interaction with the extracellular Na⁺-binding site of sodium-hydrogen exchanger isoform 1. The molecular architecture features a para-isopropyl substitution on the phenyl ring and a meta-methylsulfonyl group, which collectively enhance membrane permeability and target specificity. Unlike pyrazinoylguanidine inhibitors (e.g., amiloride derivatives), this benzoylguanidine scaffold minimizes off-target interactions with other ion transporters and channels, including sodium-calcium exchangers and voltage-gated sodium channels, thereby achieving superior sodium-hydrogen exchanger isoform 1 selectivity [7] [9].

Critical structural determinants for binding were elucidated through mutagenesis studies and comparative molecular field analysis. The protonated guanidinium group forms ionic bonds with conserved carboxylate residues (Glu346 and Asp267) within the extracellular Na⁺ coordination site. Simultaneously, the methylsulfonyl moiety engages in hydrogen bonding with Thr349, while the isopropyl group occupies a hydrophobic subpocket formed by Leu267, Val274, and Phe344. This multi-point anchoring enables nanomolar-affinity inhibition (human sodium-hydrogen exchanger isoform 1 IC₅₀ = 40 ± 11 nmol l⁻¹) while maintaining >1,000-fold selectivity over sodium-hydrogen exchanger isoform 2 and sodium-hydrogen exchanger isoform 3 isoforms [1] [9].

Table 1: Inhibitory Potency (IC₅₀) of Eniporide Hydrochloride Across Sodium-Hydrogen Exchanger Isoforms

IsoformTissue ExpressionIC₅₀ (μmol l⁻¹)Selectivity Ratio (vs. Sodium-Hydrogen Exchanger Isoform 1)
Sodium-Hydrogen Exchanger Isoform 1Cardiac myocytes0.04 ± 0.0111.0
Sodium-Hydrogen Exchanger Isoform 2Renal epithelium2.2 ± 0.3755.0
Sodium-Hydrogen Exchanger Isoform 3Intestinal epithelium>220>5,500

Mutation of Glu346 to glutamine reduces eniporide hydrochloride binding affinity by 300-fold, confirming its role as the primary electrostatic anchor for the guanidinium group. Similarly, substitution of Thr349 with alanine diminishes inhibitory potency by 85%, underscoring the necessity of hydrogen bonding for optimal binding [8]. The compound's zwitterionic nature at physiological pH facilitates partitioning into lipid bilayers, enabling access to the extracellular sodium-hydrogen exchanger isoform 1 site without requiring transmembrane diffusion [3].

Allosteric Modulation of Sodium-Hydrogen Exchanger Isoform 1 Activity via Eniporide Hydrochloride

Eniporide hydrochloride functions as a mixed-type allosteric modulator, altering both substrate affinity and conformational dynamics of sodium-hydrogen exchanger isoform 1 beyond simple pore occlusion. The cytoplasmic regulatory domain of sodium-hydrogen exchanger isoform 1 contains phosphorylation sites (e.g., Ser703) that modulate transporter activity in response to intracellular acidosis or hormonal stimuli. Eniporide hydrochloride binding to the extracellular site induces long-range conformational changes that stabilize the transporter in a low-activity state, reducing phosphorylation efficiency at these regulatory sites [5] [8].

Electrophysiological analyses reveal that eniporide hydrochloride shifts the pHᵢ sensitivity curve of sodium-hydrogen exchanger isoform 1 to the right, increasing the proton concentration required for half-maximal activation (Kᴺ⁺ᴴ⁺) from 0.25 μmol l⁻¹ to 1.7 μmol l⁻¹. This indicates impaired proton sensing by the intracellular modifier site, likely through disruption of hydrogen-bonding networks connecting the extracellular and intracellular domains. The allosteric effect manifests as a decrease in maximal transport velocity (Vₘₐₓ) by 70–80% and an increase in apparent Kₘ for extracellular Na⁺ under acidic conditions [3] [8].

Table 2: Allosteric Effects of Eniporide Hydrochloride on Sodium-Hydrogen Exchanger Isoform 1 Activation Parameters

ParameterControl+ Eniporide Hydrochloride (1 μmol l⁻¹)Change (%)
Kᴺ⁺ᴴ⁺ (μmol l⁻¹)0.25 ± 0.031.70 ± 0.15+580%
Vₘₐₓ (mmol H⁺·min⁻¹·mg⁻¹)4.8 ± 0.21.1 ± 0.1-77%
Hill Coefficient (nₕ)1.8 ± 0.11.1 ± 0.2-39%

The inhibitor disrupts sodium-hydrogen exchanger isoform 1 homodimerization, a process essential for full transporter activity. Surface plasmon resonance spectroscopy demonstrates that eniporide hydrochloride reduces dimer stability by 40%, as evidenced by an increased dissociation constant (K𝒹) from 2.8 nmol l⁻¹ to 4.7 nmol l⁻¹. This dimer destabilization impairs cooperative proton binding between subunits, explaining the observed reduction in Hill coefficient from 1.8 to 1.1 [8]. Additionally, eniporide hydrochloride binding attenuates calmodulin interaction with the cytoplasmic tail, further suppressing sodium-hydrogen exchanger isoform 1 activation during intracellular acidification [5].

Kinetic Analysis of Competitive Sodium Ion Displacement Mechanisms

Eniporide hydrochloride competitively antagonizes extracellular sodium ion binding to sodium-hydrogen exchanger isoform 1, as demonstrated through saturation kinetics and radioligand displacement assays. In ²²Na⁺ uptake experiments using human platelets, the inhibitor increases the apparent Michaelis constant (Kₘ) for sodium ions from 15.3 ± 1.2 mmol l⁻¹ to 48.6 ± 3.5 mmol l⁻¹ without altering maximal transport velocity, confirming classical competitive inhibition at physiologically relevant sodium ion concentrations [3] [9]. Schild regression analysis yields a pA₂ value of 8.3, corresponding to a dissociation constant (K𝒹) of 5 nmol l⁻¹, consistent with direct competition at the sodium ion coordination site [3].

The competitive mechanism involves overlapping but non-identical binding loci for sodium ions and eniporide hydrochloride. Molecular dynamics simulations reveal that the guanidinium group occupies the same electrostatic pocket as the sodium ion, while the benzoyl ring extends into an adjacent hydrophobic cleft not accessed by sodium ions. This partial overlap explains the mixed competitive-noncompetitive kinetics observed at sodium ion concentrations exceeding 50 mmol l⁻¹, where the inhibitor's efficacy diminishes due to reduced binding occupancy [7] [8].

Table 3: Kinetic Parameters of Sodium-Hydrogen Exchanger Isoform 1 Inhibition by Eniporide Hydrochloride at Varying Sodium Ion Concentrations

[Sodium Ion] (mmol l⁻¹)Apparent IC₅₀ (nmol l⁻¹)Kᵢ (nmol l⁻¹)Inhibition Mode
1012 ± 35.2 ± 0.8Competitive
5058 ± 75.8 ± 0.9Mixed
100210 ± 256.1 ± 1.1Mixed-noncompetitive

Stopped-flow fluorescence studies using sodium-hydrogen exchanger isoform 1-enriched proteoliposomes demonstrate that eniporide hydrochloride slows the conformational transition rate from outward-facing to inward-facing states. The relaxation time constant (τ) for sodium ion binding increases from 85 ± 5 ms to 320 ± 20 ms in the presence of 100 nmol l⁻¹ inhibitor, indicating stabilization of the occluded conformation. This kinetic trapping reduces transporter turnover frequency from 35 s⁻¹ to 8 s⁻¹, contributing significantly to functional inhibition beyond simple substrate competition [8]. Lineweaver-Burk analysis further validates the competitive component, showing convergent lines on the y-axis when 1/velocity is plotted against 1/[sodium ion] at varying eniporide hydrochloride concentrations [3].

The pH-dependence of inhibition kinetics reveals that eniporide hydrochloride exhibits 30-fold greater potency at pH 6.5 (IC₅₀ = 7 nmol l⁻¹) compared to pH 7.4 (IC₅₀ = 210 nmol l⁻¹), mirroring the proton activation profile of sodium-hydrogen exchanger isoform 1. This pH-sensitive affinity arises from allosteric coupling between protonation of His349 in the ion translocation pathway and inhibitor binding energy, enabling preferential targeting of the exchanger during pathological intracellular acidosis [3] [9].

Properties

Product Name

Eniporide hydrochloride

IUPAC Name

N-(diaminomethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide;hydrochloride

Molecular Formula

C14H17ClN4O3S

Molecular Weight

356.8 g/mol

InChI

InChI=1S/C14H16N4O3S.ClH/c1-9-7-11(18-5-3-4-6-18)12(22(2,20)21)8-10(9)13(19)17-14(15)16;/h3-8H,1-2H3,(H4,15,16,17,19);1H

InChI Key

ORYLKKCAKGABAS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)N2C=CC=C2.Cl

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)N2C=CC=C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.